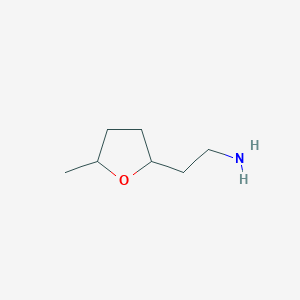

2-(5-Methyloxolan-2-yl)ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(5-Methyloxolan-2-yl)ethan-1-amine” is a chemical compound with the CAS Number: 1548457-70-0 . It has a molecular weight of 129.2 and its IUPAC name is 2-(5-methyltetrahydrofuran-2-yl)ethan-1-amine .

Molecular Structure Analysis

The InChI code for “2-(5-Methyloxolan-2-yl)ethan-1-amine” is 1S/C7H15NO/c1-6-2-3-7(9-6)4-5-8/h6-7H,2-5,8H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“2-(5-Methyloxolan-2-yl)ethan-1-amine” is a liquid at room temperature . Its molecular weight is 129.2 .Aplicaciones Científicas De Investigación

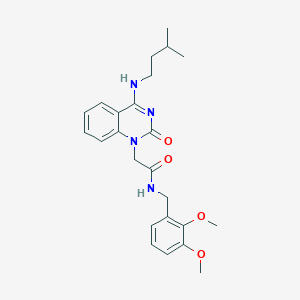

Synthesis and Structural Evaluation

Research on the synthesis and structural evaluation of compounds related to 2-(5-Methyloxolan-2-yl)ethan-1-amine, such as 1-(5-methyl-1H-indol-6-yl)ethan-1-one, involves Diels-Alder cycloaddition and acid-catalyzed cyclization processes. These compounds exhibit interesting hydrogen bonding and weak interactions, contributing to their structural stability (Kukuljan, Kranjc, & Perdih, 2016).

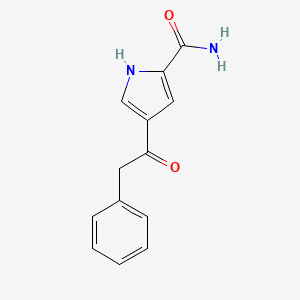

Polymer Functionalization for Gene Delivery

In the field of biodegradable polymers, compounds with pendant amine groups derived from similar chemical structures have shown promise. For example, polymers synthesized through ring-opening polymerization and thiol-yne chemistry demonstrated excellent cell penetration and gene delivery properties with low toxicities (Zhang et al., 2012).

Cross-Linking in Oligodeoxynucleotides

The synthesis of oligodeoxynucleotides containing modified bases, like 5-methyl-N4,N4-ethanocytosine, derived from structures akin to 2-(5-Methyloxolan-2-yl)ethan-1-amine, enables cross-linking when hybridized with complementary deoxyoligonucleotides. This finding is significant in the context of DNA research and molecular biology (Webb & Matteucci, 1986).

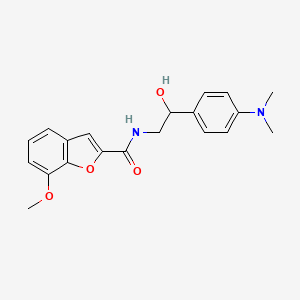

Synthesis of 2-Oxazolidinones

The reaction of compounds like 5-methylene-1,3-dioxolan-2-ones with various amines, similar to the structure of 2-(5-Methyloxolan-2-yl)ethan-1-amine, leads to the synthesis of 4-hydroxy-2-oxazolidinones. This synthesis plays a role in creating new heterocyclic systems, which are crucial in medicinal chemistry (Chernysheva, Bogolyubov, & Semenov, 1999).

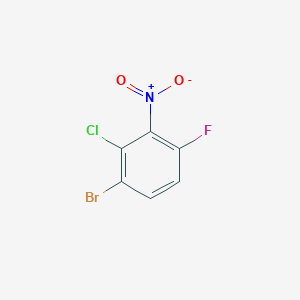

Development of Electrophilic Reagents

Research into the development of electrophilic reagents, such as (1,3-dithiolan-2-yl)trimethylammonium iodide, which is conceptually related to 2-(5-Methyloxolan-2-yl)ethan-1-amine, explores their use in aromatic substitutions. This work contributes to synthetic chemistry, particularly in the synthesis of aldehydes (Hiratani, Nakai, & Okawara, 1973).

Safety and Hazards

Propiedades

IUPAC Name |

2-(5-methyloxolan-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-2-3-7(9-6)4-5-8/h6-7H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAQDWCCRZAFEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole](/img/structure/B2981618.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2981621.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2981622.png)

![5-(allylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2981625.png)

amine](/img/structure/B2981628.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2981634.png)

![6,7-Dichloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-quinoxalinol](/img/structure/B2981635.png)